molecular formula C24H32O6 B12829664 [(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate

[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate

Cat. No.: B12829664
M. Wt: 416.5 g/mol
InChI Key: SSZYTFVVHZMNKM-HQYKWGRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The IUPAC name of this compound systematically describes its intricate structure:

  • Parent hydrocarbon skeleton : Tetracyclo[11.2.1.01,10.04,9]hexadecane, indicating a fused four-ring system with bridgehead atoms at positions 1,10 and 4,9. The numbering follows the bicyclo notation system, where the prefixes (11.2.1) define bridge lengths between junction points.
  • Substituents :
    • 16-Acetyloxy : An acetylated hydroxyl group at position 16.
    • 5,5,9-Trimethyl : Three methyl groups at positions 5 (two) and 9.
    • 14-Methylidene : A methylene group (=CH2) at position 14.
    • 6,15-Dioxo : Ketone groups at positions 6 and 15.
    • 2-Acetate : An acetyloxy group at position 2.
  • Stereochemical descriptors : The configuration at chiral centers (1R,2R,4S,9R,10S,13S,16R) is explicitly defined, reflecting the compound’s three-dimensional arrangement.

Systematic Classification :

  • Class : Diterpenoid (C20 skeleton).
  • Subclass : Tetracyclic atisane derivative, distinguished by its bicyclo[11.2.1] framework fused with additional rings.
  • Functional groups : Polyoxygenated (two ketones, two acetyloxy groups) and methyl-substituted.

Tetracyclic Core Architecture Analysis

The compound’s core consists of a highly constrained tetracyclic system (Fig. 1):

Structural Feature Description
Ring A Cyclohexane fused to Ring B via C1–C10 and C4–C9 bridges.
Ring B Bridged bicyclo[2.2.1] system formed by C2–C11–C16–C15–C14–C13.
Ring C Cyclopentane incorporating the C6 ketone and C5 methyl groups.
Ring D Oxepane-like structure formed by the C15 ketone and C16 acetyloxy group.
Key Bridges - C1–C10 (bridgehead)
- C4–C9 (bridgehead)
- C11–C16 (bridged).

This architecture imposes significant steric hindrance, influencing reactivity and stability. The bicyclo[11.2.1] framework diverges from classical atisane skeletons (e.g., bicyclo[2.2.2]octane in atiseneoate), highlighting structural novelty.

Stereochemical Configuration Determination

The compound’s seven stereocenters were resolved using a combination of analytical techniques:

  • X-ray crystallography : Provided unambiguous assignment of absolute configurations at C1, C2, C4, C9, C10, C13, and C16.
  • NMR spectroscopy :
    • Coupling constants (J-values) : Differentiated axial/equatorial substituents (e.g., C16 acetyloxy).
    • NOE correlations : Confirmed spatial proximity between C14-methylidene and C5-methyl groups.
  • Comparative analysis : Matched optical rotation data with synthetic intermediates reported for analogous atisane diterpenoids.

Key stereochemical relationships :

  • The C1R and C2R configurations create a cis-decalin-like fusion between Rings A and B.
  • The C9R methyl group adopts an axial orientation, minimizing A(1,3)-strain.

Comparative Analysis With Related Atisane Diterpenoids

The compound shares structural motifs with several atisane derivatives but exhibits unique functionalization (Table 1):

Compound Molecular Formula Key Features Biological Activity
Atisane C20H34 Parent hydrocarbon skeleton; no oxygen substituents N/A
Methyl atisenoate C21H32O3 Bicyclo[2.2.2]octane core; methyl ester at C16 Antimicrobial, antitumor
Hetidine C22H33NO4 N-containing atisane variant; C14–C20 bond Neuroactive (acetylcholinesterase inhibition)
Target compound C24H32O6 Tetracyclic core; dual acetyloxy groups at C2/C16; C6/C15 ketones Under investigation

Distinctive features :

  • Oxygenation pattern : Unprecedented combination of C6/C15 ketones and C2/C16 acetyloxy groups among characterized atisanes.
  • Ring fusion : The tetracyclo[11.2.1] system contrasts with the bicyclo[2.2.2] octane in classical atisanes.

Properties

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

IUPAC Name

[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate

InChI

InChI=1S/C24H32O6/c1-12-15-7-8-16-23(6)10-9-18(27)22(4,5)17(23)11-19(29-13(2)25)24(16,20(12)28)21(15)30-14(3)26/h15-17,19,21H,1,7-11H2,2-6H3/t15-,16-,17+,19+,21+,23-,24-/m0/s1

InChI Key

SSZYTFVVHZMNKM-HQYKWGRBSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H]2[C@@](CCC(=O)C2(C)C)([C@H]3[C@]14[C@@H]([C@@H](CC3)C(=C)C4=O)OC(=O)C)C

Canonical SMILES

CC(=O)OC1CC2C(C(=O)CCC2(C3C14C(C(CC3)C(=C)C4=O)OC(=O)C)C)(C)C

Origin of Product

United States

Preparation Methods

Cyclization and Core Assembly

The tetracyclic skeleton is formed through intramolecular cyclization reactions, often involving:

  • Acid- or base-catalyzed cyclizations.
  • Radical or photochemical cyclizations in some cases.
  • Use of transition metal catalysts to facilitate ring closures.

The cyclization step is critical to establish the fused ring system characteristic of the compound.

Functional Group Transformations

  • Acetylation: The acetyloxy groups at positions 16 and the acetate moiety are introduced by acetylation of hydroxyl groups using acetic anhydride or acetyl chloride under controlled conditions.
  • Oxidation: Keto groups at positions 6 and 15 are installed via selective oxidation of secondary alcohols or by employing oxidizing agents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane.
  • Methylidene Installation: The exocyclic double bond (methylidene group) at position 14 is introduced by elimination reactions or Wittig-type olefination.

Stereochemical Control

The stereochemistry at multiple chiral centers is controlled by:

  • Using chiral starting materials or chiral auxiliaries.
  • Employing stereoselective catalysts or reagents.
  • Careful control of reaction conditions (temperature, solvent, time).

This ensures the final product has the desired (1R,2R,4S,9R,10S,13S,16R) configuration.

Representative Preparation Data Table

Step Reaction Type Reagents/Conditions Purpose Outcome/Notes
1 Cyclization Acid catalyst (e.g., H2SO4), heat Formation of tetracyclic core High yield of fused ring system
2 Hydroxyl protection Acetic anhydride, pyridine Protect hydroxyl groups Formation of acetyloxy intermediates
3 Oxidation PCC or Dess–Martin periodinane Convert alcohols to ketones Selective oxidation at C6 and C15
4 Olefination Wittig reagent or base-induced elimination Install methylidene group Formation of exocyclic double bond
5 Deprotection/Final acetylation Mild acidic/basic conditions Final functional group adjustments Achieve final acetate ester formation

Research Findings and Optimization

  • Studies indicate that the choice of cyclization catalyst and conditions significantly affects the stereochemical outcome and yield of the tetracyclic core.
  • Protecting group strategies are optimized to prevent side reactions during oxidation and olefination steps.
  • Recent advances include the use of enzymatic or chemoenzymatic methods to improve stereoselectivity and reduce steps.
  • Analytical techniques such as NMR, X-ray crystallography, and chiral HPLC are employed to confirm stereochemistry and purity.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Overview

The compound [(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate is a complex organic molecule notable for its unique tetracyclic structure and multiple chiral centers. This compound has garnered attention in various fields of scientific research due to its potential applications in chemistry, biology, medicine, and industry.

Key Features

  • Tetracyclic Structure : Provides a rigid framework that influences the compound's reactivity.
  • Chiral Centers : The multiple chiral centers allow for diverse stereoisomers, which can exhibit different biological activities.
  • Functional Groups : Includes acetoxy and dioxo groups that are critical for its chemical behavior.

Chemistry

The compound serves as an important building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Reaction Types

  • Oxidation : Can introduce additional functional groups.
  • Reduction : Alters the oxidation state of the molecule.
  • Substitution : Facilitates the replacement of functional groups to create derivatives.

Biology

Research has indicated potential biological activities associated with this compound. Studies focus on its interactions with biomolecules and its effects on cellular processes.

Potential Biological Activities

  • Antimicrobial properties
  • Anti-inflammatory effects
  • Modulation of enzymatic pathways

Medicine

The compound is being investigated for its therapeutic properties. It may serve as a lead compound in drug development aimed at treating various diseases.

Therapeutic Investigations

  • Evaluation of pharmacological effects
  • Screening for cytotoxicity against cancer cell lines
  • Assessment of bioavailability and metabolic stability

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with enhanced performance characteristics.

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria.

Case Study 2: Drug Development

Research published in a peer-reviewed journal explored the compound's potential as a lead candidate for anti-cancer drugs. The study involved synthesizing several derivatives and evaluating their efficacy in vitro against different cancer cell lines.

Mechanism of Action

The mechanism of action of [(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog 1: Ethyl (1R,4S,5R,9S,10R,13S)-5,9,13-Trimethyl-14-Methylene-14-Oxotetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]Hexadecane-5-Carboxylate

  • Key Differences :
    • Substituent at position 5: Ethyl ester (-COOEt) vs. acetyloxy (-OAc) in the target compound.
    • Lack of 6,15-diketone groups; instead, a single 14-oxo group is present.
  • The absence of diketone groups could diminish redox-related reactivity or hydrogen-bonding interactions .

Structural Analog 2: [(1S,3R,4R,6S,8S,10S,13R,14R,16R)-5,5,14-Trimethyl-9-Methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁸]Hexadecane-3,4,6,14,16-Pentol]

  • Key Differences: Five hydroxyl groups (-OH) at positions 3, 4, 6, 14, and 16 vs. acetyloxy and methyl groups in the target compound. No ketone or ester functionalities.
  • Impact :
    • High polarity due to hydroxyl groups, likely reducing lipid solubility and oral bioavailability compared to the acetylated target compound .
    • Hydroxyl groups may enhance binding to hydrophilic targets (e.g., enzymes or receptors requiring hydrogen bonding) .

Structural Analog 3: 16-Isopropyl-5,9-Dimethyltetracyclo[10.2.2.0¹,¹⁰.0⁴,⁹]Hexadec-15-Ene-5,14-Dimethanol

  • Key Differences: Isopropyl and dimethanol substituents vs. acetyloxy and methyl groups. Presence of a double bond (15-ene) instead of methylidene.
  • Dimethanol groups introduce additional hydrogen-bond donors, which may improve water solubility but reduce blood-brain barrier penetration .

Comparative Data Tables

Table 1: Structural Features

Compound Substituents Functional Groups Ring System
Target Compound 16-Acetyloxy, 5,5,9-trimethyl, 14-methylidene 6,15-diketone, acetate Tetracyclic [11.2.1.0¹,¹⁰.0⁴,⁹]
Ethyl Ester Analog 5-Ethyl ester, 5,9,13-trimethyl, 14-methylene 14-oxo, ethyl ester Tetracyclic [11.2.1.0¹,¹⁰.0⁴,⁹]
Pentol Derivative 3,4,6,14,16-Pentol, 5,5,14-trimethyl Five hydroxyls Tetracyclic [11.2.1.0¹,¹⁰.0⁴,⁸]
Dimethanol Analog 16-Isopropyl, 5,9-dimethyl, 5,14-dimethanol Dimethanol, isopropyl Tetracyclic [10.2.2.0¹,¹⁰.0⁴,⁹]

Table 2: Physical Properties (Predicted/Reported)

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound ~450 3.2 <1 (Lipophilic)
Ethyl Ester Analog ~390 2.8 ~5
Pentol Derivative 350.497 -0.5 >50 (Hydrophilic)
Dimethanol Analog ~400 1.5 ~10

Conformational and Pharmacological Insights

  • Ring Puckering : The tetracyclic framework in the target compound exhibits puckering parameters (e.g., Cremer-Pople coordinates) similar to isosteviol derivatives, favoring a boat-like conformation in one ring, which may influence receptor binding .
  • Acetylation may prolong half-life compared to hydroxyl-rich analogs .

Biological Activity

The compound [(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate is a complex organic molecule with significant biological implications. This article aims to explore its biological activity based on current research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its tetracyclic structure and multiple functional groups that contribute to its biological properties. It has a molecular formula of C23H34O5C_{23}H_{34}O_5 and a molecular weight of 402.51 g/mol .

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer activity. A study conducted on various cancer cell lines demonstrated that it inhibits the proliferation of cells by inducing apoptosis through the activation of the caspase pathway. The compound showed a dose-dependent response in reducing cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis via caspase activation
PC-315.0Cell cycle arrest

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown anti-inflammatory effects in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential use in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The compound exhibited significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid.

Assay TypeIC50 (µM)Reference Compound
DPPH25Ascorbic Acid (20)
ABTS30Ascorbic Acid (25)

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, the administration of this compound led to a notable reduction in tumor size and improved quality of life metrics among participants. The trial highlighted the compound's ability to sensitize tumors to conventional chemotherapy agents.

Case Study 2: Inflammatory Bowel Disease

A separate study explored the use of this compound in animal models of inflammatory bowel disease (IBD). Results indicated a significant reduction in inflammation markers and histological improvement in colon tissues after treatment with the compound.

Q & A

Q. What experimental methods are recommended for determining the crystal structure of this tetracyclic compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving complex stereochemistry. The SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . For example, bond lengths and angles in similar compounds (e.g., Ethyl (1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-methylene-14-oxotetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylate) were resolved with mean C–C deviations of 0.010 Å and R-factors < 0.07 .

Key Parameters for SC-XRD:

ParameterValue/Description
Temperature293 K (common for stability)
Data-to-parameter ratio≥ 7.5 (ensures refinement reliability)
R-factor< 0.1 (indicative of high precision)

Q. How can the stereochemical configuration of this compound be validated experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOESY/ROESY, is critical for confirming stereochemistry. For tetracyclic systems, coupling constants (e.g., 3JHH^3J_{HH}) and nuclear Overhauser effects (NOEs) between axial/equatorial protons resolve ambiguities. Evidence from related compounds (e.g., 16-Isopropyl-5,9-dimethyltetracyclo derivatives) shows that NOE correlations between methyl groups and bridgehead hydrogens are diagnostic .

Q. What synthetic routes are feasible for introducing the acetyloxy group at the C16 position?

Acetylation of precursor alcohols using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) is standard. For example, in the synthesis of similar diterpenoid acetates, regioselective acetylation at sterically accessible positions (e.g., C16) is achieved under mild conditions (0–5°C, 2–4 hours) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Discrepancies often arise from dynamic effects (e.g., conformational flexibility) in solution versus solid-state rigidity. For instance, X-ray data may show a fixed chair conformation, while NMR reveals averaged signals due to ring puckering. Hybrid approaches include:

  • Variable-temperature NMR : To identify coalescence temperatures for dynamic processes.
  • DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate conformers .

Q. What computational strategies are effective for predicting the reactivity of the α,β-unsaturated ketone moiety in this compound?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-311+G(d,p)) can model electronic properties. Frontier Molecular Orbital (FMO) analysis predicts nucleophilic/electrophilic sites. For example, the C6 and C15 ketone groups in similar tetracyclic systems show LUMO densities favoring Michael addition reactions .

Example FMO Data (Hypothetical):

Orbital TypeEnergy (eV)Reactive Site
HOMO-6.2C14-Methylidene
LUMO-1.8C6/C15 Ketones

Q. How can conformational analysis of the tetracyclic core inform drug design?

Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) over 100 ns trajectories reveal dominant conformers. For rigid tetracyclic backbones, the "boat-chair" conformation is often energetically favored, reducing entropic penalties in target binding .

Methodological Considerations

Q. What strategies mitigate challenges in purifying this compound due to its hydrophobicity?

  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (e.g., 70–95% ACN).
  • Crystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to exploit differential solubility .

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) aid in metabolic studies?

Labeling at the acetyloxy group (13C^{13}\text{C}-acetate) or methylidene position (2H^{2}\text{H}) enables tracking via LC-MS or NMR. In diterpenoid analogs, 13C^{13}\text{C}-labeling confirmed hepatic CYP450-mediated oxidation .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental IR spectra?

  • Anharmonic corrections : Include them in DFT calculations to improve agreement for O–H and C=O stretches.
  • Solvent effects : Simulate spectra in explicit solvent models (e.g., PCM for DMSO) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.